molecular formula C35H54O11 B12379185 Fallaxsaponin A

Fallaxsaponin A

Cat. No.: B12379185
M. Wt: 650.8 g/mol
InChI Key: UAXIOJAXXUIGDJ-XQYJPQPQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fallaxsaponin A is typically isolated from the roots of Polygala species using a combination of chromatographic techniques. The process involves:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Fallaxsaponin A undergoes various chemical reactions, including:

    Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to yield its aglycone and sugar moieties.

    Oxidation: It can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Hydrolysis Products: Aglycone (senegenic acid) and glucose.

    Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

Fallaxsaponin A has a wide range of scientific research applications:

Mechanism of Action

Fallaxsaponin A exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Fallaxsaponin A is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:

Uniqueness:

Properties

Molecular Formula

C35H54O11

Molecular Weight

650.8 g/mol

IUPAC Name

(2S,3R,4S,4aR,6aR,8aS,12aS,14aR,14bR)-2-hydroxy-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid

InChI

InChI=1S/C35H54O11/c1-31(2)12-13-35(30(43)44)11-8-18-17(19(35)14-31)6-7-22-32(18,3)10-9-23-33(22,4)15-20(37)27(34(23,5)29(41)42)46-28-26(40)25(39)24(38)21(16-36)45-28/h19-28,36-40H,6-16H2,1-5H3,(H,41,42)(H,43,44)/t19-,20-,21+,22-,23+,24+,25-,26+,27-,28-,32-,33+,34-,35+/m0/s1

InChI Key

UAXIOJAXXUIGDJ-XQYJPQPQSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C2CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C

Canonical SMILES

CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C

Origin of Product

United States

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